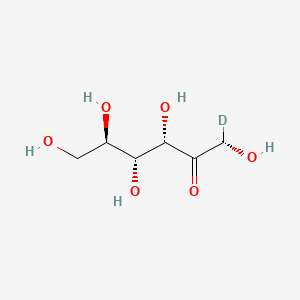
D-Fructose-d-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Fructose-d-2: is a ketohexose, a type of simple sugar, and is one of the most important monosaccharides in nature. It is commonly found in many fruits, honey, and root vegetables. This compound is known for its high sweetness and is often used as a sweetener in various food products. It is also a key component in the metabolism of carbohydrates in living organisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Fructose-d-2 can be synthesized through several methods, including chemical and enzymatic processes. One common method involves the isomerization of D-glucose using glucose isomerase. This enzyme catalyzes the conversion of D-glucose to D-fructose under specific conditions, such as a pH range of 7.0 to 8.0 and a temperature range of 55°C to 60°C .
Industrial Production Methods
In industrial settings, this compound is primarily produced from corn starch through a multi-step process. The starch is first hydrolyzed to produce D-glucose, which is then isomerized to D-fructose using glucose isomerase.
Chemical Reactions Analysis
Types of Reactions
D-Fructose-d-2 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to produce 5-hydroxymethylfurfural (5-HMF) in the presence of acid catalysts.
Reduction: It can be reduced to form sugar alcohols such as sorbitol.
Isomerization: This compound can be isomerized to D-glucose under basic conditions.
Common Reagents and Conditions
Oxidation: Acid catalysts such as sulfuric acid or hydrochloric acid are commonly used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Isomerization: Basic conditions using reagents like sodium hydroxide.
Major Products Formed
Oxidation: 5-Hydroxymethylfurfural (5-HMF)
Reduction: Sorbitol
Isomerization: D-Glucose
Scientific Research Applications
D-Fructose-d-2 has numerous applications in scientific research:
Biology: Studied for its role in carbohydrate metabolism and its effects on cellular processes.
Industry: Widely used in the food industry as a sweetener and in the production of high-fructose corn syrup.
Mechanism of Action
D-Fructose-d-2 exerts its effects through various molecular pathways. In carbohydrate metabolism, it is phosphorylated by fructokinase to form fructose-1-phosphate, which is then further metabolized to produce energy. This process involves several enzymes, including aldolase B and triokinase . Additionally, this compound can be converted to D-glucose through isomerization, which is catalyzed by glucose isomerase .
Comparison with Similar Compounds
D-Fructose-d-2 is similar to other hexoses such as D-glucose and D-galactose. it is unique in its structure as a ketohexose, whereas D-glucose and D-galactose are aldohexoses . This structural difference results in distinct chemical properties and reactivity. For example, this compound is more reactive in certain oxidation reactions compared to D-glucose .
List of Similar Compounds
D-Glucose: An aldohexose commonly found in nature and a primary source of energy for cells.
D-Galactose: An aldohexose that is a component of lactose and is important in the synthesis of glycoproteins and glycolipids.
D-Mannose: An aldohexose involved in glycosylation processes in cells.
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
181.16 g/mol |
IUPAC Name |
(1S,3S,4R,5R)-1-deuterio-1,3,4,5,6-pentahydroxyhexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i2D/t2-,3+,5+,6+/m0 |
InChI Key |
BJHIKXHVCXFQLS-BRYCSXPHSA-N |
Isomeric SMILES |
[H][C@]([2H])(C(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















